molecular formula C16H20N3+ B14290508 4-[Di(propan-2-yl)amino]naphthalene-1-diazonium CAS No. 114483-06-6

4-[Di(propan-2-yl)amino]naphthalene-1-diazonium

Cat. No.: B14290508
CAS No.: 114483-06-6
M. Wt: 254.35 g/mol
InChI Key: HVAPAZAFWCZHCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[Di(propan-2-yl)amino]naphthalene-1-diazonium typically involves the diazotization of 4-[Di(propan-2-yl)amino]naphthylamine. This process includes the reaction of the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at low temperatures to stabilize the diazonium salt.

Industrial Production Methods

In industrial settings, the diazotization process is scaled up using continuous flow reactors to ensure consistent temperature control and efficient mixing. The use of non-nucleophilic counterions, such as tetrafluoroborate, helps in isolating stable diazonium salts .

Chemical Reactions Analysis

Types of Reactions

4-[Di(propan-2-yl)amino]naphthalene-1-diazonium undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[Di(propan-2-yl)amino]naphthalene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds. The diazonium group acts as an excellent leaving group, facilitating the formation of new products through nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Di(propan-2-yl)amino]naphthalene-1-diazonium is unique due to its naphthalene backbone, which provides additional stability and reactivity compared to benzene-based diazonium compounds. The presence of the di(propan-2-yl)amino group also influences its reactivity, making it suitable for specific synthetic applications .

Properties

CAS No.

114483-06-6

Molecular Formula

C16H20N3+

Molecular Weight

254.35 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]naphthalene-1-diazonium

InChI

InChI=1S/C16H20N3/c1-11(2)19(12(3)4)16-10-9-15(18-17)13-7-5-6-8-14(13)16/h5-12H,1-4H3/q+1

InChI Key

HVAPAZAFWCZHCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C2=CC=CC=C21)[N+]#N)C(C)C

Origin of Product

United States

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